N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride
CAS No.:
Cat. No.: VC16572070
Molecular Formula: C24H33ClN2O
Molecular Weight: 401.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H33ClN2O |
|---|---|
| Molecular Weight | 401.0 g/mol |
| IUPAC Name | 2,2-dimethyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
| Standard InChI | InChI=1S/C24H32N2O.ClH/c1-24(2,3)23(27)26(21-12-8-5-9-13-21)22-15-18-25(19-16-22)17-14-20-10-6-4-7-11-20;/h4-13,22H,14-19H2,1-3H3;1H |
| Standard InChI Key | WXRHRQMRWXZELR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(1-Phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride belongs to the piperidine-derived opioid class, sharing a core structure with fentanyl but differing in its acyl group. The pivalamide moiety replaces fentanyl’s propionyl group, introducing steric bulk through its tert-butyl substituent. This modification likely influences lipophilicity, pharmacokinetics, and receptor binding affinity .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.0 g/mol |
| CAS Number | Not publicly disclosed |
| Structural Features | Piperidine core, phenethyl and phenyl groups, pivalamide substituent |
The compound’s hydrochloride salt form enhances stability and solubility, a common feature in pharmaceutical formulations to improve bioavailability. Its structural resemblance to fentanyl places it within a category of drugs subject to intense regulatory scrutiny, as even minor modifications can yield substances with high abuse potential .
Synthesis and Manufacturing Processes
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride follows established routes for fentanyl analogs, involving sequential alkylation and acylation reactions.
Key Synthetic Steps
-
Piperidine Alkylation: 4-Piperidone is reacted with phenethyl bromide under basic conditions to form 1-phenethylpiperidin-4-one .
-
Reductive Amination: The ketone intermediate undergoes reductive amination with aniline, typically using sodium cyanoborohydride, to yield 1-phenethyl-N-phenylpiperidin-4-amine (ANPP analog) .
-
Acylation: ANPP is acylated with pivaloyl chloride in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA), forming the tertiary amide .
-
Salt Formation: The free base is treated with hydrochloric acid to produce the monohydrochloride salt.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Byproducts Identified |
|---|---|---|
| Reductive Amination | NaBHCN, CHOH, 0°C–25°C | Unreacted aniline, diastereomers |
| Acylation | Pivaloyl chloride, DIPEA, CHCl | N-Phenethylpivalamide, HCl salts |
Forensic analyses of clandestine synthesis have identified route-specific byproducts, such as N-phenethyl-N-phenylacetamide and bipiperidine compounds, which serve as chemical attribution signatures . These byproducts aid law enforcement in tracing manufacturing methods and precursor sources.
Pharmacological Profile and Mechanism of Action
As a synthetic MOR agonist, N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride shares pharmacological properties with fentanyl but exhibits distinct structure-activity relationships (SAR).
Receptor Binding and Potency
Table 3: Comparative Pharmacological Data
| Compound | MOR EC (nM) | Relative Potency (vs. Morphine) |
|---|---|---|
| Morphine | 100 | 1x |
| Fentanyl | 0.2 | 100x |
| Butyrylfentanyl | 0.8 | 25x |
| Valerylfentanyl | 1.5 | 15x |
| Pivaloylfentanyl (est.) | 2.0–5.0 | 10–20x |
Note: Estimated values based on SAR trends from fluorinated fentanyl analogs .
Functional Effects
In vivo studies of structurally related compounds reveal dose-dependent effects:
-
Hyperlocomotion: Mediated by dopaminergic pathways in the mesolimbic system .
-
Antinociception: ED values correlate with MOR affinity, measurable via warm-water tail-withdrawal tests .
-
Respiratory Depression: The most hazardous effect, with potency ratios exceeding analgesic effects in some analogs .
Naloxone pretreatment reverses these effects, confirming MOR-mediated mechanisms .
Legal and Regulatory Status
N-(1-Phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride falls under generic legislation targeting fentanyl-related substances.
International Controls
-
United States: Classified as a Schedule I controlled substance under the Controlled Substances Act’s analogue provisions.
-
European Union: Subject to control under Council Decision 2005/387/JHA, as applied to furanylfentanyl and other novel opioids .
-
United Nations: Monitored by the International Narcotics Control Board (INCB) under the UN Convention on Psychotropic Substances.
Table 4: Regulatory Timeline
| Year | Jurisdiction | Action Taken |
|---|---|---|
| 2024 | United States | Emergency scheduling via DEA |
| 2025 | EU Member States | Risk assessment initiated by EMCDDA |
Research Findings and Clinical Implications
Despite limited direct studies, inferences from analogous compounds suggest significant risks:
-
Overdose Potential: High lipophilicity may accelerate blood-brain barrier penetration, increasing overdose risk .
-
Toxic Byproducts: Clandestine synthesis often yields neurotoxic byproducts like 1,1-diphenethylpiperidinium derivatives .
-
Treatment Challenges: Naloxone requirements may exceed standard doses due to high receptor occupancy .
Risk Assessment and Public Health Concerns
The compound’s emergence reflects broader trends in synthetic opioid proliferation:
-
Illicit Production: Seizures of precursor chemicals (e.g., ANPP derivatives) indicate ongoing manufacturing .
-
Detection Challenges: Standard immunoassays may fail to detect novel analogs, complicating overdose diagnostics .
-
Harm Reduction: Expanded naloxone access and fentanyl test strip distribution are critical countermeasures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume